Cas no 60388-38-7 (5-(Trifluoromethyl)benzo[d]thiazol-2-amine)
![5-(Trifluoromethyl)benzo[d]thiazol-2-amine structure](https://ja.kuujia.com/scimg/cas/60388-38-7x500.png)
5-(Trifluoromethyl)benzo[d]thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 5-(Trifluoromethyl)benzo[d]thiazol-2-amine
- 5-(Trifluoromethyl)-1,3-benzothiazol-2-amine
- 2-AMINO-5-TRIFLUOROMETHYLBENZOTHIAZOLE
- 5-Trifluoromethyl-benzothiazol-2-ylamine
- 5-(trifluoromethyl)-2-benzothiazolamine
- A849452
- AS-50475
- AKOS005150899
- F8881-3888
- 60388-38-7
- AMY34999
- FT-0733884
- DTXSID90427000
- SCHEMBL1913811
- MFCD05861632
- 2-Amino-5-(trifluoromethyl)benzothiazole
- P10327
- EN300-29389
- 2-Benzothiazolamine, 5-(trifluoromethyl)-
- SB18603
- SY064351
- 5-Trifluoromethyl-benzothiazol-2-ylamine;5-(Trifluoromethyl)benzo[d]thiazol-2-amine
- CS-0050740
- DB-072783
-
- MDL: MFCD05861632
- インチ: InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
- InChIKey: ARKYDZKUBJMEDX-UHFFFAOYSA-N
- ほほえんだ: NC1=NC2=CC(=CC=C2S1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 218.01300
- どういたいしつりょう: 218.01255383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.536
- ふってん: 306.7±52.0°C at 760 mmHg
- フラッシュポイント: 306.7 °C at 760 mmHg
- PSA: 67.15000
- LogP: 3.47850
5-(Trifluoromethyl)benzo[d]thiazol-2-amine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-(Trifluoromethyl)benzo[d]thiazol-2-amine 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-(Trifluoromethyl)benzo[d]thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-29389-5.0g |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine |
60388-38-7 | 95.0% | 5.0g |
$876.0 | 2025-03-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8221-1G |
5-(trifluoromethyl)benzo[d]thiazol-2-amine |
60388-38-7 | 97% | 1g |
¥ 1,254.00 | 2023-04-03 | |
Enamine | EN300-29389-1.0g |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine |
60388-38-7 | 95.0% | 1.0g |
$197.0 | 2025-03-19 | |
Life Chemicals | F8881-3888-10g |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine |
60388-38-7 | 95%+ | 10g |
$1205.0 | 2023-09-06 | |
TRC | A579023-500mg |
2-Amino-5-trifluoromethylbenzothiazole |
60388-38-7 | 500mg |
$ 293.00 | 2023-04-19 | ||
Life Chemicals | F8881-3888-2.5g |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine |
60388-38-7 | 95%+ | 2.5g |
$484.0 | 2023-09-06 | |
eNovation Chemicals LLC | D572974-1G |
5-(trifluoromethyl)benzo[d]thiazol-2-amine |
60388-38-7 | 97% | 1g |
$230 | 2024-07-21 | |
abcr | AB485275-250 mg |
2-Amino-5-trifluoromethylbenzothiazole; . |
60388-38-7 | 250mg |
€245.30 | 2023-06-15 | ||
Alichem | A059005889-1g |
5-(Trifluoromethyl)benzo[d]thiazol-2-amine |
60388-38-7 | 95% | 1g |
$398.04 | 2023-09-01 | |
Enamine | EN300-29389-10.0g |
5-(trifluoromethyl)-1,3-benzothiazol-2-amine |
60388-38-7 | 95.0% | 10.0g |
$1480.0 | 2025-03-19 |
5-(Trifluoromethyl)benzo[d]thiazol-2-amine 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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3. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
5-(Trifluoromethyl)benzo[d]thiazol-2-amineに関する追加情報
5-(Trifluoromethyl)benzo[d]thiazol-2-amine: A Comprehensive Overview
The compound 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, identified by the CAS number CAS No. 60388-38-7, is a significant molecule in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule is characterized by a benzo[d]thiazole ring system, which is a heterocyclic aromatic structure, and a trifluoromethyl group attached at the 5-position, along with an amine group at the 2-position. These features contribute to its distinct chemical behavior and reactivity.
Recent studies have highlighted the importance of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine in drug discovery and materials development. The benzo[d]thiazole moiety is known for its versatility in forming various functional groups, making it a valuable building block in organic synthesis. The trifluoromethyl group, on the other hand, introduces electron-withdrawing effects, which can enhance the molecule's stability and reactivity. This combination makes the compound a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.
One of the most notable advancements involving this compound is its role in the development of new pharmaceutical agents. Researchers have explored its potential as a precursor for bioactive molecules with anti-inflammatory, antiviral, and anticancer properties. For instance, studies have shown that derivatives of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine can inhibit key enzymes involved in inflammatory pathways, offering a novel approach to treating chronic inflammatory diseases.
In addition to its pharmaceutical applications, this compound has also found utility in materials science. The incorporation of the trifluoromethyl group into the benzo[d]thiazole framework enhances the molecule's thermal stability and electronic properties, making it suitable for use in high-performance polymers and electronic materials. Recent research has focused on its application as a building block for advanced organic semiconductors, which are critical components in next-generation electronic devices such as flexible displays and wearable electronics.
The synthesis of 5-(Trifluoromethyl)benzo[d]thiazol-2-amine involves a multi-step process that typically begins with the preparation of the benzo[d]thiazole core. This is followed by functionalization at specific positions to introduce the trifluoromethyl and amine groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste.
The unique combination of structural features in 5-(Trifluoromethyl)benzo[d]thiazol-2-amine also makes it an attractive candidate for use in catalysis. Researchers have investigated its ability to act as a catalyst in various organic reactions, including cross-coupling reactions and enantioselective syntheses. Its ability to stabilize transition states through both steric and electronic effects has been particularly advantageous in these applications.
In conclusion, 5-(Trifluoromethyl)benzo[d]thiazol-2-amine, with its CAS number CAS No. 60388-38-7, represents a versatile molecule with diverse applications across multiple disciplines. Its structural uniqueness, combined with recent advancements in synthesis and application development, positions it as a key player in future innovations within organic chemistry and materials science.
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